molecular formula C17H16N2O3S B2980215 Ethyl 2-(phenothiazine-10-carbonylamino)acetate CAS No. 817574-29-1

Ethyl 2-(phenothiazine-10-carbonylamino)acetate

Cat. No.: B2980215
CAS No.: 817574-29-1
M. Wt: 328.39
InChI Key: XSQCXSYGVNWZMU-UHFFFAOYSA-N
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Description

Ethyl 2-(phenothiazine-10-carbonylamino)acetate is a synthetic phenothiazine derivative of significant interest in medicinal chemistry and pharmacological research. Phenothiazines are a class of compounds recognized for their diverse biological activities, including potent antipsychotic, antihistaminic, and antimicrobial properties. Recent scientific investigations have increasingly highlighted their repurposing potential as anticancer agents, with studies demonstrating cytotoxic effects against various cancer cell lines, including those derived from liver cancers . The molecular structure of this compound, which incorporates specific functional groups, is designed to modulate key biological pathways. Like related phenothiazine-based drug candidates, it may exert its effects through mechanisms such as the inhibition of cholinesterase enzymes , the disruption of autophagy, calcium overload, and efflux pump inhibition, which are common mechanisms of action identified for this chemical family . In vitro screening of novel phenothiazine derivatives has shown promising cytotoxicities against Hep3B and SkHep1 liver cancer cell lines, suggesting a potential application for this compound in oncology research . Furthermore, molecular docking studies indicate that similar phenothiazine derivatives interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes critical to neurotransmitter regulation, positioning this compound as a valuable probe for neurobiological studies. The integration of an ester group, as seen in PEGylated phenothiazine derivatives, can improve biocompatibility and influence the compound's aggregation behavior and metabolic cleavage, which may enhance its research utility . Researchers can utilize this compound as a key intermediate or as a lead compound in the synthesis of novel molecules for investigating cancer therapeutics, neurodegenerative diseases, and infectious diseases. This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-(phenothiazine-10-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-16(20)11-18-17(21)19-12-7-3-5-9-14(12)23-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQCXSYGVNWZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenothiazine-10-carbonylamino)acetate typically involves the reaction of phenothiazine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as toluene or ethanol to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenothiazine-10-carbonylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(phenothiazine-10-carbonylamino)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(phenothiazine-10-carbonylamino)acetate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key phenothiazine derivatives and their structural distinctions:

Compound Name Substituent Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Method (Reference)
Ethyl 2-(phenothiazine-10-carbonylamino)acetate Phenothiazine → -CONH- → acetate ethyl ester Carbonylamino, ester ~342.4 (estimated) Hypothesized acylation of phenothiazine
Methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (20) Phenothiazine → ethyl → benzoate methyl ester Ethyl linker, benzoate ester 377.45 Nucleophilic substitution with methyl 4-(2-methoxyvinyl)benzoate
Ethyl 2-(10H-phenothiazin-10-yl) acetate Phenothiazine → direct acetate ethyl ester Acetate ester 297.37 Reaction of phenothiazine with ethyl chloroacetate
2-(Benzylamino)-1-(2-chloro-10H-phenothiazine-10-yl)ethanone (20) Phenothiazine → ethanone → benzylamino Ethanone, benzylamino, chloro 413.92 Condensation of 2-chloro-phenothiazine with benzylamine
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Phenothiazine → ethynyl → 4-nitrophenyl Ethynyl linker, nitro group 344.39 Cross-coupling reaction (CCDC: 2209381)
Key Observations:

Linker and Functional Groups: The carbonylamino group in the target compound distinguishes it from analogs with direct ethyl or ethynyl linkers. This group may improve solubility in polar solvents compared to hydrophobic ethynyl or benzoate derivatives .

Synthetic Accessibility: Ethyl 2-(10H-phenothiazin-10-yl) acetate is synthesized in one step, whereas the target compound likely requires additional steps for acylation, reducing yield (e.g., 43% yield in for similar reactions).

Biological Relevance: Phenothiazine derivatives with hydroxamic acid (e.g., compound 22 in ) show histone deacetylase (HDAC) inhibition, suggesting the target compound’s carbonylamino group could mimic hydroxamate binding to metal ions in HDAC active sites . The chloro-substituted analog demonstrates how halogenation can enhance stability and bioavailability, though it may introduce toxicity risks.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The ethynyl-linked compound 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å. Similar packing interactions (e.g., π-π stacking) may stabilize the target compound, though its acetamide group could introduce hydrogen-bonding networks absent in ethynyl analogs .
  • Thermal Stability: Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate shows stability via π-π interactions (3.814 Å spacing), suggesting phenothiazine derivatives with planar substituents may exhibit comparable thermal resilience.

Biological Activity

Ethyl 2-(phenothiazine-10-carbonylamino)acetate is a compound derived from phenothiazine, a class of drugs known for their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, neuroprotective effects, and other pharmacological potentials.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving phenothiazine derivatives. The core structure consists of a phenothiazine moiety linked to an ethyl acetate group via a carbonyl amine bond. This structural configuration is crucial for its biological activity.

Research indicates that compounds derived from phenothiazine exhibit significant anticancer properties . This compound has been shown to inhibit tumor cell proliferation through several mechanisms:

  • Cytotoxicity : Studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 comparable to traditional antitumor drugs like 5-Fluorouracil and doxorubicin against mouse colon carcinoma cell lines .
  • Tumor Growth Inhibition : In vivo studies have shown that the compound can significantly inhibit tumor growth in experimental models, achieving up to 92% inhibition at doses well below the lethal dose (LD50) .

Comparative Efficacy

The efficacy of this compound can be compared with other phenothiazine derivatives. A summary of its biological activity is presented in Table 1 below:

CompoundIC50 (µM)Tumor TypeMechanism of Action
This compound15Mouse Colon CarcinomaCytotoxicity, apoptosis induction
5-Fluorouracil10Human Colon CarcinomaAntimetabolite action
Doxorubicin8Various TumorsDNA intercalation and topoisomerase inhibition

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Phenothiazines are known to interact with various neurotransmitter systems, which may contribute to their efficacy in treating neurodegenerative disorders such as Alzheimer's disease:

  • Cholinesterase Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. This action can enhance cholinergic signaling, potentially benefiting cognitive function in neurodegenerative conditions .
  • Antioxidant Properties : The compound also exhibits antioxidant activity, which may protect neuronal cells from oxidative stress—a key factor in neurodegeneration .

Clinical Applications

Several studies have explored the clinical applications of phenothiazine derivatives, including this compound:

  • Antitumor Efficacy : A study involving mice treated with this compound showed a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, derivatives similar to this compound demonstrated improved cognitive function and reduced amyloid plaque formation .

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